molecular formula C34H53ClN2O4S B10764310 (Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B10764310
M. Wt: 621.3 g/mol
InChI Key: LLFSWESJGDSALX-YBAOTWTCSA-N
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Description

ONO-8711 (dicyclohexylamine) is a selective and orally active antagonist of the prostaglandin E2 receptor subtype EP1. It has shown significant potential in reducing tumor incidence and multiplicity in various cancer models, including colon, breast, and oral cancers .

Preparation Methods

The synthesis of ONO-8711 (dicyclohexylamine) involves the reaction of (Z)-6-[(2R,3S)-3-[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid with dicyclohexylamine. The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

ONO-8711 (dicyclohexylamine) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ONO-8711 (dicyclohexylamine) has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the prostaglandin E2 receptor subtype EP1.

    Biology: It helps in understanding the role of EP1 receptors in various biological processes.

    Medicine: It has shown potential in reducing tumor incidence and multiplicity in cancer models, making it a valuable compound in cancer research.

    Industry: It is used in the development of new therapeutic agents targeting EP1 receptors.

Mechanism of Action

ONO-8711 (dicyclohexylamine) exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype EP1. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium concentrations and subsequent suppression of tumor growth and proliferation .

Comparison with Similar Compounds

ONO-8711 (dicyclohexylamine) is unique in its high selectivity and potency for the EP1 receptor. Similar compounds include:

    ONO-8713: Another EP1 receptor antagonist with similar properties but different chemical structure.

    SC-51322: A non-selective EP1 receptor antagonist with lower potency compared to ONO-8711 (dicyclohexylamine).

These comparisons highlight ONO-8711 (dicyclohexylamine)'s uniqueness in terms of selectivity and efficacy .

Properties

Molecular Formula

C34H53ClN2O4S

Molecular Weight

621.3 g/mol

IUPAC Name

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C22H30ClNO4S.C12H23N/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26);11-13H,1-10H2/b5-3-;/t16?,17?,19-,20-;/m0./s1

InChI Key

LLFSWESJGDSALX-YBAOTWTCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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